N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the indole ring and the sulfonamide group. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The sulfonamide group could participate in reactions involving the sulfur-nitrogen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility. The compound’s melting point, boiling point, and other properties could be determined experimentally .Mechanism of Action
Target of Action
The primary target of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide is the RCAR/PYR/PYL receptor proteins . These receptors are known to play a crucial role in the regulation of plant growth and development .
Mode of Action
This compound interacts with its target receptors by binding to them. This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) . The interaction results in changes in the receptor’s activity, leading to downstream effects.
Biochemical Pathways
It is known that the compound’s interaction with rcar/pyr/pyl receptor proteins can influence various biological processes in plants .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target receptors. By binding to RCAR/PYR/PYL receptor proteins, the compound can influence various biological processes in plants .
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-4-7-17(8-5-13)23(21,22)19-12-15-6-9-18-16(11-15)10-14(2)20(18)3/h4-11,19H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRLXZWGHFPRMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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